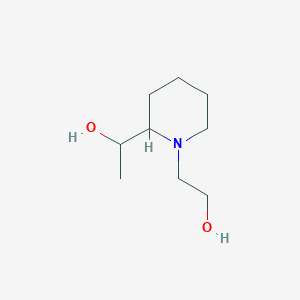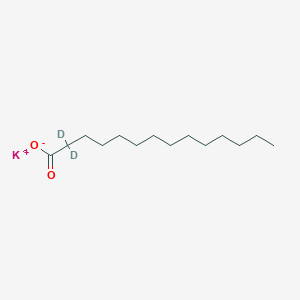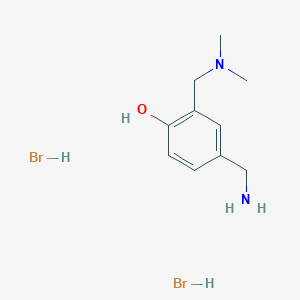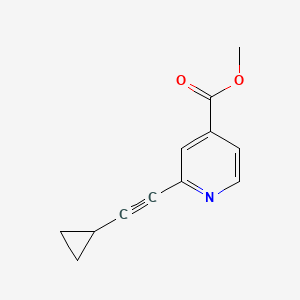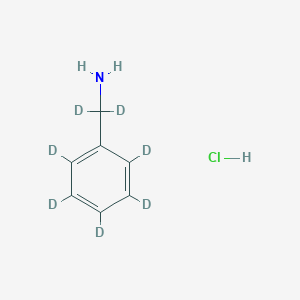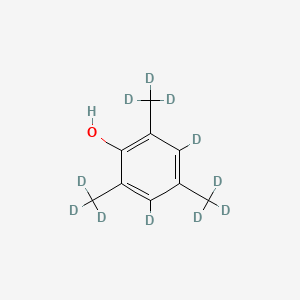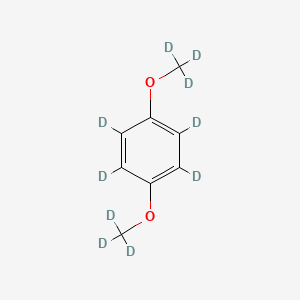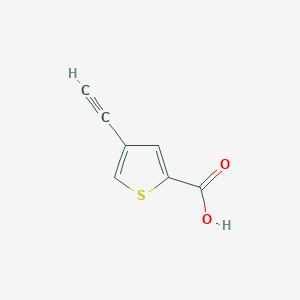
4-Ethynylthiophene-2-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 4-Ethynylthiophene-2-carboxylic acid is C7H4O2S . Its molecular weight is 152.17 .Physical And Chemical Properties Analysis
The density of 4-Ethynylthiophene-2-carboxylic acid is predicted to be 1.40±0.1 g/cm3 . Its boiling point is predicted to be 318.5±27.0 °C . The melting point and flash point are not available .Aplicaciones Científicas De Investigación
Molecular Synthons and Photoexcited State Dynamics
4-Ethynylthiophene-2-carboxylic acid and its derivatives have found utility in the preparation of molecular synthons with metal-metal quadruple bonds, exhibiting unique molecular and electronic structures. These compounds, through their extended conjugation and interaction with metal orbitals, display significant color due to metal-to-ligand charge transfer transitions. This property is critical for applications involving photoexcited state dynamics, where the electron delocalization over ligands plays a pivotal role. For instance, complexes incorporating 5-ethynylthiophene-2-carboxylate ligands have been characterized by their photophysical properties, demonstrating potential for use in materials science and molecular engineering (Brown-Xu et al., 2013).
Optical Properties and Liquid Crystal Behavior
Compounds synthesized from 4-ethynylthiophene-2-carboxylic acid and its derivatives have been studied for their optical properties and potential in creating liquid crystal materials. For example, the synthesis and characterization of symmetric, conjugated ethynylarene-based rigid rods with terminal carboxylate groups have revealed insights into their absorption, emission, and phase behavior, showcasing their application in advanced material science, particularly in areas requiring specific optical properties and stability in liquid crystal phases (Fasina et al., 2005).
Fluorescent Dipoles and Cross-Conjugated Systems
4-Ethynylthiophene-2-carboxylate derivatives have been employed to construct mesomeric betaines that act as fluorescent dipoles. These compounds, featuring quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers, demonstrate unique cross-conjugated systems. The frontier orbital profiles of these mesomeric betaines confirm their classification and potential for applications in fluorescent materials and sensors, with specific focus on the delocalization of the electron over the spacer and carboxylate group (Smeyanov et al., 2017).
Dye-Sensitized Solar Cells and Photovoltaic Applications
The incorporation of 4-ethynylthiophene-2-carboxylic acid derivatives in the design of porphyrin-based sensitizers for dye-sensitized solar cells (DSSCs) illustrates another pivotal application. These sensitizers, engineered to overcome issues like aggregation tendency and limited visible range absorption, have shown significant enhancements in power conversion efficiency. The strategic placement of π-conjugated spacers, such as 4-ethynylthiophene, between the porphyrin macrocycle and anchoring carboxylic acid, highlights the importance of molecular design in improving the photovoltaic performance of DSSCs (Krishna et al., 2017).
Antimicrobial and Antioxidant Properties
Furthermore, 4-ethynylthiophene-2-carboxylic acid derivatives have been explored for their biological activities, including antimicrobial and antioxidant properties. The synthesis of lignan conjugates via cyclopropanation using thiophene-2-carboxylic acid derivatives has led to compounds demonstrating significant bioactivity, further broadening the scope of applications of these compounds in pharmaceutical and medicinal chemistry (Raghavendra et al., 2016).
Propiedades
IUPAC Name |
4-ethynylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2S/c1-2-5-3-6(7(8)9)10-4-5/h1,3-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUZKPVSZDTHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynylthiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472744.png)
